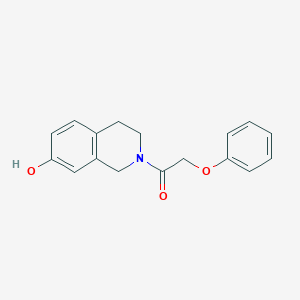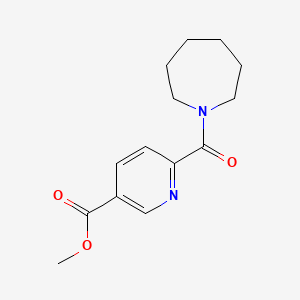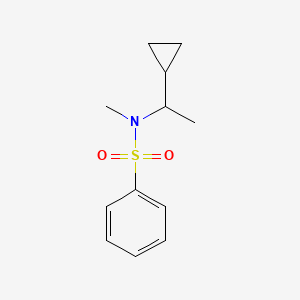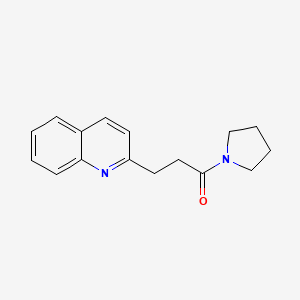
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone, also known as HPI-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoquinolines, which are known for their diverse biological activities. HPI-1 has been shown to exhibit a range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone is not fully understood. However, it has been proposed that 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone exerts its pharmacological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of inflammation. In addition, it has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Advantages and Limitations for Lab Experiments
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. In addition, it has been extensively studied for its pharmacological properties, making it a well-characterized compound.
However, there are also limitations to the use of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. In addition, its potential toxicity and side effects need to be carefully evaluated before it can be used as a therapeutic agent.
Future Directions
There are several future directions for the study of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone. One potential direction is to investigate its effects on other signaling pathways in the body. For example, it has been shown to inhibit the NF-κB signaling pathway, but its effects on other pathways such as the MAPK pathway are not well understood.
Another potential direction is to investigate its effects on other types of cancer. While 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone has been shown to induce apoptosis in cancer cells, its effects on different types of cancer need to be investigated.
Finally, the development of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone as a therapeutic agent requires further investigation of its potential toxicity and side effects. This will require extensive preclinical and clinical trials to evaluate its safety and efficacy.
Synthesis Methods
The synthesis of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone involves the reaction of 2-bromoethanone with 7-hydroxy-3,4-dihydroisoquinoline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with phenol to yield the final product. The synthesis of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone has been optimized to yield high purity and high yields.
Scientific Research Applications
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In addition, 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone has been shown to exhibit anti-cancer properties. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. This makes it a potential candidate for the treatment of various types of cancer.
properties
IUPAC Name |
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-15-7-6-13-8-9-18(11-14(13)10-15)17(20)12-21-16-4-2-1-3-5-16/h1-7,10,19H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWQXJXWDWQJOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)O)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7509685.png)


![N-(4-acetamidophenyl)-2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B7509709.png)
![2-(3-methyl-2,4-dioxopyrimidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide](/img/structure/B7509712.png)
![N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7509717.png)

![3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7509731.png)
